molecular formula C20H19NOS B5461253 2-{[(2-methyl-1-naphthyl)methyl]thio}-N-phenylacetamide

2-{[(2-methyl-1-naphthyl)methyl]thio}-N-phenylacetamide

Cat. No. B5461253
M. Wt: 321.4 g/mol
InChI Key: SJQSIHGLNPMWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-methyl-1-naphthyl)methyl]thio}-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound is also known as MNA-715 and is a member of the thioamides class of compounds.

Mechanism of Action

The mechanism of action of MNA-715 is not fully understood. However, it is thought to exert its effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. The compound has also been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
MNA-715 has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has also been shown to improve glucose and lipid metabolism in diabetic rats. MNA-715 has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

MNA-715 has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. The compound has also been extensively studied, and its effects are well-documented. However, MNA-715 has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals. The compound also has a short half-life, which can limit its effectiveness.

Future Directions

There are several potential future directions for research on MNA-715. One area of interest is the compound's potential use as a diagnostic tool for Alzheimer's disease. Further studies are needed to determine the optimal dose and administration route for the compound. Another area of interest is the compound's potential use in the treatment of diabetes. Studies are needed to determine the long-term effects of MNA-715 on glucose and lipid metabolism. Finally, there is potential for the compound to be used in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine the efficacy of MNA-715 in these conditions.
In conclusion, MNA-715 is a chemical compound that has potential applications in various research fields. The compound has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties in animal models. MNA-715 has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. The compound's mechanism of action is not fully understood but is thought to involve the inhibition of pro-inflammatory cytokines and the activation of PPAR-gamma. MNA-715 has several advantages for lab experiments but also has some limitations. There are several potential future directions for research on MNA-715, including its potential use in the treatment of diabetes and inflammatory diseases.

Synthesis Methods

MNA-715 can be synthesized using a multi-step process that involves the reaction of 2-methyl-1-naphthol with thionyl chloride to form 2-methyl-1-naphthyl chlorosulfite. This intermediate is then reacted with phenylacetic acid to form the final product, MNA-715. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

MNA-715 has been extensively studied for its potential applications in various research fields. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in animal models. The compound has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. MNA-715 has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.

properties

IUPAC Name

2-[(2-methylnaphthalen-1-yl)methylsulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS/c1-15-11-12-16-7-5-6-10-18(16)19(15)13-23-14-20(22)21-17-8-3-2-4-9-17/h2-12H,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQSIHGLNPMWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CSCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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